2,4-difluoro-N-(trifluoroacetyl)aniline chemical structure and molecular weight
2,4-difluoro-N-(trifluoroacetyl)aniline chemical structure and molecular weight
[1][2]
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]
2,4-Difluoro-N-(trifluoroacetyl)aniline (IUPAC: N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide) is a specialized fluorinated building block used primarily in medicinal chemistry and agrochemical synthesis.[1] It serves as a lipophilic, metabolically stable intermediate for the introduction of the 2,4-difluoroaniline moiety or as a protected amine species.[1]
Physicochemical Profile[1][3][4][5][9][10][11]
| Parameter | Data |
| CAS Number | 98651-71-9 |
| IUPAC Name | N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide |
| Molecular Formula | C₈H₄F₅NO |
| Molecular Weight | 225.12 g/mol |
| Physical State | Solid (typically off-white to crystalline) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); low aqueous solubility |
| Lipophilicity (cLogP) | ~2.5 (Estimated) |
Structural Logic
The molecule consists of an aniline core substituted with fluorine atoms at the 2 and 4 positions, significantly reducing the electron density of the aromatic ring.[2] The nitrogen atom is acylated with a trifluoroacetyl group (
-
Deactivates the aromatic ring further against electrophilic attack.
-
Increases Lipophilicity due to the high fluorine content (
and aromatic F).[1][3] -
Acts as a Protecting Group , stable under acidic conditions but cleavable under mild basic hydrolysis.[1]
Synthesis Methodology
The synthesis of 2,4-difluoro-N-(trifluoroacetyl)aniline is typically achieved via nucleophilic acyl substitution .[1] The electron-poor nature of 2,4-difluoroaniline requires a highly reactive acylating agent, such as trifluoroacetic anhydride (TFAA).[1][3]
Protocol: Trifluoroacetylation of 2,4-Difluoroaniline[1]
Reaction Scheme:
Reagents & Materials
-
Substrate: 2,4-Difluoroaniline (1.0 eq)
-
Reagent: Trifluoroacetic anhydride (TFAA) (1.1–1.2 eq)[1][3]
-
Base: Pyridine or Triethylamine (1.2 eq) (Optional but recommended to scavenge acid)[1][3]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1][3]
Step-by-Step Procedure
-
Preparation: Charge a flame-dried reaction flask with 2,4-difluoroaniline (1.0 eq) and anhydrous DCM (0.2 M concentration) under an inert atmosphere (
or Ar). -
Base Addition: Add Pyridine (1.2 eq) and cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add Trifluoroacetic anhydride (1.1 eq) over 15–20 minutes. The reaction is exothermic; control addition rate to maintain temperature <5°C.[3]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor conversion via TLC or LC-MS.[1]
-
Workup:
-
Purification: Recrystallization from Hexanes/EtOAc or flash column chromatography (SiO2, Hexane:EtOAc gradient) if necessary.
Synthesis Workflow Diagram
Caption: Standard synthetic workflow for the trifluoroacetylation of 2,4-difluoroaniline.
Applications in Drug Development[2]
Bioisostere & Lipophilicity Tuning
In medicinal chemistry, the trifluoroacetyl group is often used to modulate the physicochemical properties of a lead compound.[2]
-
Metabolic Stability: The C-F bonds are highly resistant to metabolic oxidation (e.g., by Cytochrome P450).[1][3]
-
Permeability: The high fluorine content increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration or cellular uptake.[1][3]
Amine Protection Strategy
The trifluoroacetyl group serves as a robust protecting group for the aniline nitrogen during multi-step synthesis.[2]
-
Stability: Stable to acidic conditions (e.g., nitration, halogenation of the ring).[1][3]
-
Deprotection: Cleaved under mild basic conditions (e.g.,
in Methanol/Water), avoiding the harsh conditions required for other amides.[1][3]
Analytical Derivatization
For Gas Chromatography (GC) analysis, polar anilines like 2,4-difluoroaniline often tail or adsorb to the column.[1][3] Trifluoroacetylation converts the amine to a volatile, non-polar amide, improving peak shape and detection sensitivity in GC-MS.[1]
Utility Pathway Diagram[1]
Caption: Functional utility of 2,4-difluoro-N-(trifluoroacetyl)aniline in research and development.
Safety & Handling
While specific toxicological data for this derivative is limited, it should be handled with the same precautions as the parent aniline and fluorinated amides.
-
Hazards: Likely an irritant to eyes, skin, and respiratory system.[1][4] Potential for acute toxicity if swallowed or inhaled (based on parent 2,4-difluoroaniline profile).[1][3]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust or vapors.[3]
-
Storage: Store in a cool, dry place. Moisture sensitive (slow hydrolysis may occur over long periods if exposed to wet air).[3]
References
-
Sigma-Aldrich .[1] N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide Product Page. Retrieved from [1][3]
-
PubChem . 2,4-Difluoroaniline Compound Summary (Starting Material). Retrieved from [1][3]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Trifluoroacetyl protection/deprotection mechanisms).
-
BenchChem . Synthesis of 2,4-Difluoroaniline Derivatives. Retrieved from [1][3]
